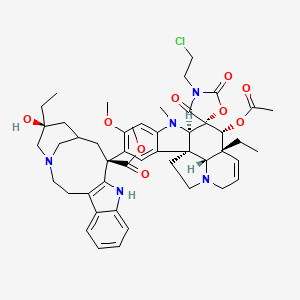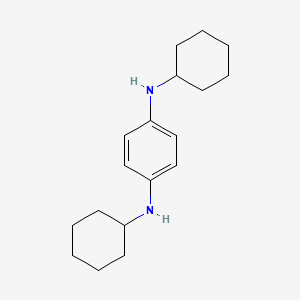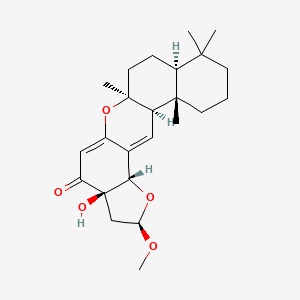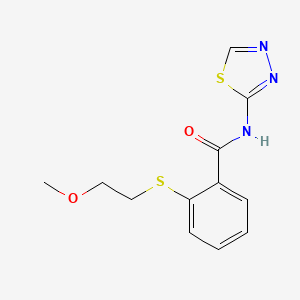
Vinzolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinzolidine is a semisynthetic derivative of the vinca alkaloid vinblastine. It is known for its antitumor properties and is used in cancer treatment. This compound exerts its effects by interfering with microtubulin polymerization, thereby inhibiting cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinzolidine is synthesized from vinblastine through a series of chemical reactions. The process involves the modification of the vinblastine molecule to enhance its antitumor activity and oral bioavailability. The synthetic route typically includes steps such as oxidation, reduction, and substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to analyze the purity of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various this compound derivatives with altered chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Vinzolidin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Strukturmodifikationen auf die Antitumoraktivität zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf die Zellteilung und die Mikrotubuli-Dynamik untersucht.
Medizin: Wird in klinischen Studien zur Behandlung verschiedener Krebsarten wie Leukämie und Lymphom eingesetzt.
Industrie: Wird bei der Entwicklung neuer Chemotherapeutika und Arzneimittel-Abgabesysteme eingesetzt.
5. Wirkmechanismus
Vinzolidin entfaltet seine zytotoxische Wirkung auf Tumorzellen, indem es die Mikrotubuli-Polymerisation stört und so die Zellteilung hemmt. Diese Störung der Mikrotubuli-Dynamik verhindert die Bildung der mitotischen Spindel, was zu einem Zellzyklusarrest und Apoptose führt. Das primäre molekulare Ziel von Vinzolidin ist Tubulin, ein Protein, das für die Mikrotubuli-Bildung unerlässlich ist .
Ähnliche Verbindungen:
Vinblastin: Die Stammverbindung, von der Vinzolidin abgeleitet ist. Beide Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften.
Vincristin: Ein weiteres Vinca-Alkaloid mit ähnlicher Antitumoraktivität, aber unterschiedlichen klinischen Anwendungen.
Vindesin: Ein halbsynthetisches Derivat von Vinblastin mit unterschiedlichen pharmakologischen Eigenschaften
Einzigartigkeit von Vinzolidin: Vinzolidin ist unter den Vinca-Alkaloiden einzigartig aufgrund seiner verbesserten oralen Bioverfügbarkeit und seines breiteren Spektrums an Antitumoraktivität. Es hat in klinischen Studien vielversprechende Ergebnisse gezeigt und wird als wertvolle Ergänzung des Arsenals an Chemotherapeutika angesehen .
Wirkmechanismus
Vinzolidine exerts its cytotoxic effect on tumor cells by interfering with microtubulin polymerization, thereby inhibiting cell division. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The primary molecular target of this compound is tubulin, a protein that is essential for microtubule formation .
Vergleich Mit ähnlichen Verbindungen
Vinblastine: The parent compound from which vinzolidine is derived. Both compounds share similar mechanisms of action but differ in their pharmacokinetic properties.
Vincristine: Another vinca alkaloid with similar antitumor activity but different clinical applications.
Vindesine: A semisynthetic derivative of vinblastine with distinct pharmacological properties
Uniqueness of this compound: this compound is unique among the vinca alkaloids due to its enhanced oral bioavailability and broader spectrum of antitumor activity. It has shown promising results in clinical trials and is considered a valuable addition to the arsenal of chemotherapeutic agents .
Eigenschaften
CAS-Nummer |
67699-40-5 |
|---|---|
Molekularformel |
C48H58ClN5O9 |
Molekulargewicht |
884.5 g/mol |
IUPAC-Name |
methyl (13S,15S,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C48H58ClN5O9/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3/t29-,38+,39-,40-,44+,45-,46-,47+,48+/m1/s1 |
InChI-Schlüssel |
MMRCWWRFYLZGAE-JBJHZRFESA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O |
Isomerische SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O |
Synonyme |
vinzolidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)




![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)



![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)
![4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1204811.png)
